1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2,3-dimethylphenyl)piperazine is a complex heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups .
Scientific Research Applications
1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2,3-dimethylphenyl)piperazine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Industry: As a precursor for the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives, such as:
- 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol .
Uniqueness
What sets 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2,3-dimethylphenyl)piperazine apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for both research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23ClN6 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6/c1-16-4-3-5-21(17(16)2)28-10-12-29(13-11-28)22-20-14-27-30(23(20)26-15-25-22)19-8-6-18(24)7-9-19/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
JILZFJOLYJRLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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